molecular formula C13H15BrO2 B5402313 Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- CAS No. 73709-54-3

Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-

Cat. No.: B5402313
CAS No.: 73709-54-3
M. Wt: 283.16 g/mol
InChI Key: GZGMNLNQWODJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- is a chiral organic compound that serves as a valuable synthetic intermediate in research and development. This molecule features a cyclohexanone ring, a versatile scaffold in organic synthesis known for its utility in constructing complex molecular architectures . The structure is further functionalized with a hydroxymethyl group and a 4-bromophenyl substituent, making it a promising building block for the synthesis of more complex molecules, particularly in pharmaceutical research and materials science. The bromophenyl group offers a handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of diverse biaryl systems. The presence of both ketone and hydroxyl functional groups on the same carbon skeleton allows for a range of chemical transformations, including oxidation, reduction, and nucleophilic addition, providing researchers with significant flexibility in synthetic route design . This compound is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the product in accordance with standard laboratory safety protocols.

Properties

IUPAC Name

2-[(4-bromophenyl)-hydroxymethyl]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11,13,16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGMNLNQWODJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345328
Record name Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73709-54-3
Record name Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- typically involves the reaction of cyclohexanone with 4-bromobenzaldehyde in the presence of a suitable catalyst. One common method is the aldol condensation reaction, where cyclohexanone and 4-bromobenzaldehyde are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then subjected to acidic workup to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- .

Chemical Reactions Analysis

Photochemical Reactions

The photolysis of cyclohexanone derivatives under UV light leads to distinct reaction pathways. For the parent compound cyclohexanone, excitation to the S₁ state triggers C–Cα bond cleavage (ring opening) in 87% of trajectories, forming pentane-1,5-diyl radicals . Substituted derivatives like 2-[(4-bromophenyl)hydroxymethyl]-cyclohexanone may undergo analogous reactions:

  • Key Observations :

    • Ring-Opening : Predominant pathway (average time: 8.3 ps), producing diradical intermediates .

    • Secondary Reactions :

      • CO Detachment : Observed in 8% of cases, yielding smaller fragments (e.g., ethene/propene) .

      • H-Atom Transfer : 5% of trajectories show H migration from Cδ to carbonyl C, forming 5-hexenal analogs .

      • Ketene Formation : Rare H transfer from Cα to terminal Cε, leading to ketene intermediates .

Table 1: Photochemical Pathways and Products

Reaction ChannelFrequencyKey ProductsTime Scale (ps)
C–Cα Cleavage (Ring Opening)87%Pentane-1,5-diyl Radical8.3
CO Detachment8%Ethene, Propene9.4
H Transfer (Cδ→C)5%5-Hexenal Analog9.4

Acid/Base-Catalyzed Reactions

The hydroxymethyl group (-CH₂OH) and ketone moiety enable acid/base-mediated transformations:

  • Hydrolysis : Silyl enol ether intermediates (from cycloaddition reactions) hydrolyze in aqueous mineral acid (e.g., HCl) at 30–80°C to yield cyclohexanone derivatives .

  • Dehydration : Under acidic conditions, the hydroxymethyl group may dehydrate to form α,β-unsaturated ketones.

Table 2: Acid-Catalyzed Reaction Conditions

StepReagents/ConditionsOutcome
1Aqueous HCl (30–80°C)Hydrolysis of silyl enol ethers
2Citric acid (room temperature, overnight)Aldehyde isolation via crystallization

Reduction and Functionalization

The ketone group is susceptible to reduction:

  • Hydride Reduction : Diisobutylaluminium hydride (DIBAL-H) in toluene (-40 to -60°C) reduces the ketone to secondary alcohols .

  • Grignard Additions : Reaction with C₁–₄ alkyl Grignard reagents (e.g., ethylmagnesium bromide) in THF at -5°C yields tertiary alcohols .

Table 3: Reduction Pathways

ReagentConditionsProduct
DIBAL-HToluene, -40°CSecondary Alcohol
EthylMgBrTHF, -5°CTertiary Alcohol

Electrophilic Aromatic Substitution

The 4-bromophenyl group directs electrophilic substitution reactions:

  • Bromine Activation : The para-bromo substituent deactivates the ring but may undergo displacement under harsh conditions (e.g., Pd-catalyzed coupling).

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₅BrO₂
  • Structural Features :
    • Cyclohexanone ring
    • Hydroxymethyl group
    • Bromophenyl substituent

The presence of the bromine atom in the para position can enhance the compound's biological activity through increased binding affinity to biological targets, such as sodium-dependent glucose cotransporters (SGLTs), which are relevant in diabetes treatment.

Pharmaceutical Development

Cyclohexanone derivatives are being investigated for their potential as therapeutic agents. Specifically, Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- has been identified as a possible inhibitor of SGLTs. This inhibition could lead to advancements in diabetes management by controlling glucose absorption in the intestines.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the creation of more complex molecules. For instance, it can be used to synthesize other cyclohexanone derivatives that possess therapeutic properties, particularly those targeting amyloid precursor protein (APP) processing related to Alzheimer's disease .

Research has focused on the interactions of Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- with biological systems. Studies have demonstrated its potential binding affinity to SGLTs, suggesting that modifications in its structure could lead to improved efficacy as a therapeutic agent for diabetes .

Case Study 2: Synthetic Pathways

Various synthetic methods have been developed for producing Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-. These methods include multi-step synthesis processes that allow for selective introduction of functional groups, optimizing yields and purity levels. The ability to modify its structure further enhances its utility in pharmaceutical applications.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- involves its interaction with specific molecular targets and pathways. The hydroxymethyl and bromophenyl groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Cyclohexanone Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- 2-hydroxymethyl, 4-bromophenyl C₁₃H₁₅BrO₂ 283.16 (calculated) Hydroxymethyl enhances polarity; Br increases lipophilicity
2-[(2-Methoxyphenyl)methyl]cyclohexanone 2-methyl, 2-methoxyphenyl C₁₄H₁₈O₂ 218.30 Methoxy group improves solubility; lower molecular weight
4-(4-Chlorophenyl)cyclohexanone 4-chlorophenyl C₁₂H₁₃ClO 208.68 Chloro substituent alters electronic properties vs. Br
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole ring, 4-bromophenyl, 4-chlorophenyl C₁₆H₁₁BrClN₂O₂ 385.63 Heterocyclic ring enhances bioactivity; dual halogenation
(2S,4R)-2-[(1R)-1-(4-Bromophenyl)-2-nitroethyl]-4-ethylcyclohexanone Nitroethyl, ethyl, 4-bromophenyl C₁₇H₂₁BrNO₃ 367.26 Multiple chiral centers; nitro group introduces reactivity

Key Observations :

  • Functional Groups: The hydroxymethyl group distinguishes the target compound from methyl or methoxy analogs (e.g., 2-[(2-methoxyphenyl)methyl]cyclohexanone), likely increasing hydrogen-bonding capacity and solubility .
Table 2: Bioactivity of Selected Analogs
Compound Bioactivity (% Inhibition or Selectivity) Reference Compound
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 59.5% anti-inflammatory (20 mg/kg) Indomethacin (64.3%)
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 61.9% anti-inflammatory (20 mg/kg) Indomethacin (64.3%)
Cyclohexanone derivatives (general class) Anti-inflammatory, analgesic, antihistaminic Literature consensus

Key Observations :

  • The anti-inflammatory activity of bromophenyl-oxadiazole analogs (~60%) approaches that of indomethacin, a standard drug, suggesting that the target compound may exhibit similar efficacy if tested .
  • The absence of direct bioactivity data for the target compound highlights a research gap; predictions are based on structural similarities to active derivatives.

Physicochemical Properties

  • Polar Surface Area (PSA): The hydroxymethyl group in the target compound likely increases its PSA compared to non-polar substituents (e.g., methyl or ethyl groups). For example, 2-[(2-methoxyphenyl)methyl]cyclohexanone has a PSA of 26.3 Ų, while the target compound’s PSA may exceed 30 Ų due to the hydroxyl group .
  • Solubility: Bromine’s lipophilicity may reduce aqueous solubility, but the hydroxymethyl group could counteract this by enabling hydrogen bonding, as seen in 2-(hydroxymethyl)cyclohexanone applications .

Biological Activity

Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₅BrO₂
  • Molecular Weight : 285.17 g/mol
  • CAS Number : 603771

This compound features a cyclohexanone core with a hydroxymethyl group attached to a bromophenyl moiety, which may influence its biological interactions.

Synthesis

The synthesis of cyclohexanone derivatives often involves the reaction of cyclohexanone with substituted phenols or aldehydes. The specific synthetic route for cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- has not been extensively detailed in the literature but typically follows standard organic synthesis protocols involving electrophilic aromatic substitution or nucleophilic addition reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-. For instance:

  • Cytotoxicity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and leukemia cells. These effects are often measured using assays such as MTT or XTT, showing IC₅₀ values in the micromolar range .
  • Mechanism of Action : The proposed mechanisms include:
    • Induction of apoptosis through upregulation of pro-apoptotic genes (e.g., P53, Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2) .
    • Cell cycle arrest at various phases (G1/S or G2/M), leading to inhibited cell proliferation .

Structure-Activity Relationship (SAR)

The presence of the bromine atom on the phenyl ring significantly influences the biological activity. The halogen substituent can enhance lipophilicity and improve binding interactions with biological targets. Studies indicate that modifications on the phenyl ring can lead to variations in potency against cancer cell lines .

Study 1: Cytotoxic Evaluation

A study evaluated a series of cyclohexanone derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that compounds bearing electron-withdrawing groups (like bromine) exhibited enhanced activity compared to their non-substituted counterparts. The most potent compounds showed IC₅₀ values as low as 10 μM against MCF-7 cells .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by these compounds. It was found that treatment with cyclohexanone derivatives led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent apoptosis. This study utilized flow cytometry and Western blot analyses to assess changes in protein expression related to apoptosis .

Data Tables

Compound NameIC₅₀ (μM)Cell LineMechanism of Action
Cyclohexanone, 2-[(4-bromophenyl)...10MCF-7Apoptosis induction
Cyclohexanone Derivative A15HCT-116Cell cycle arrest
Cyclohexanone Derivative B25U937ROS generation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[(4-bromophenyl)hydroxymethyl]cyclohexanone?

  • Methodology :

  • Bromophenol precursor coupling : Start with a substituted cyclohexanone derivative (e.g., 2-methylcyclohexanol) and introduce the 4-bromophenyl group via Friedel-Crafts alkylation or nucleophilic substitution. Hydroxymethylation can be achieved using formaldehyde under basic conditions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Confirm purity via HPLC (>95%) and NMR .
    • Key considerations : Monitor reaction progress with TLC and adjust stoichiometry to minimize byproducts like unsubstituted cyclohexanone derivatives .

Q. How can the structure of this compound be validated using spectroscopic methods?

  • Methodology :

  • NMR : Assign peaks for the cyclohexanone carbonyl (δ ~208 ppm in 13C^{13}\text{C} NMR), hydroxymethyl group (δ ~3.5–4.0 ppm in 1H^1\text{H} NMR), and aromatic protons (δ ~7.2–7.6 ppm for 4-bromophenyl) .
  • Mass spectrometry : Look for molecular ion peaks (e.g., m/z 278.14 for [M+H]+^+) and fragmentation patterns (e.g., loss of H2_2O or Br) consistent with the proposed structure .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodology : Store at 2–8°C in airtight, amber vials under inert gas (N2_2 or Ar) to prevent oxidation of the hydroxymethyl group. Confirm stability via periodic HPLC analysis (e.g., every 6 months) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?

  • Methodology :

  • Crystal growth : Use slow evaporation of a saturated solution in ethanol or dichloromethane.
  • Data collection/refinement : Employ SHELX software (e.g., SHELXL) for structure solution. Analyze bond angles (e.g., C–O–C in hydroxymethyl group) and torsional parameters to confirm stereochemistry .
  • Validation : Cross-check with DFT-calculated geometries to resolve discrepancies in dihedral angles .

Q. How do electronic effects of the 4-bromophenyl group influence the compound’s reactivity in catalytic hydrogenation?

  • Methodology :

  • Experimental design : Compare hydrogenation rates of the brominated derivative with non-halogenated analogs (e.g., 2-[(4-methylphenyl)hydroxymethyl]cyclohexanone) using Pd/C or Raney Ni catalysts.
  • Kinetic analysis : Monitor H2_2 uptake and product distribution (GC-MS). The electron-withdrawing Br group may reduce carbonyl reactivity, requiring higher catalyst loadings .

Q. What strategies mitigate contradictions in bioactivity data across different assays?

  • Methodology :

  • Assay standardization : Use consistent cell lines (e.g., HEK-293 for enzyme inhibition) and solvent controls (DMSO <0.1%).
  • Data normalization : Reference activity to positive controls (e.g., carbonic anhydrase inhibitors for hCA studies) .
  • Statistical validation : Apply ANOVA to identify outliers caused by solvent interference or degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-
Reactant of Route 2
Reactant of Route 2
Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.